molecular formula C18H18ClN5O2 B2460012 2-(4-chlorophenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 1005305-85-0

2-(4-chlorophenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No. B2460012
M. Wt: 371.83
InChI Key: WPHSYYKLZXASSM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a tetrazole ring, which is a type of heterocyclic aromatic ring consisting of two nitrogen atoms and three carbon atoms. It also contains a chlorophenyl group and an ethoxyphenyl group. These groups could potentially influence the compound’s reactivity and properties.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with a tetrazole derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a tetrazole ring attached to a chlorophenyl group and an ethoxyphenyl group via an acetamide linkage. The presence of these functional groups could confer specific chemical and physical properties to the compound.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the tetrazole ring, the chlorophenyl group, and the ethoxyphenyl group. The tetrazole ring is known to participate in various chemical reactions, especially those involving nucleophilic substitution or addition.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and ethoxyphenyl groups could impact the compound’s solubility, while the tetrazole ring could influence its acidity.


Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides such as acetochlor and alachlor has shown that these compounds undergo complex metabolic activation pathways leading to carcinogenic products. The study reveals insights into the metabolism of these compounds in human and rat liver microsomes, highlighting the role of cytochrome P450 isoforms in their metabolic processes. This research can provide a foundation for understanding the metabolic fate of similar compounds, including the one (Coleman, Linderman, Hodgson, & Rose, 2000).

Anticonvulsant Activity of Amide Derivatives

Studies on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives have demonstrated their potential anticonvulsant activity. This research indicates the therapeutic potential of amide derivatives in treating seizures and could suggest similar pharmacological applications for the compound , emphasizing the relevance of amide derivatives in medicinal chemistry (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Synthesis and Evaluation of Thiazole Derivatives as Anticancer Agents

Research on the synthesis and biological evaluation of thiazole derivatives has identified compounds with promising anticancer activity. This study underscores the importance of structural modifications in enhancing the anticancer potential of thiazole derivatives and could imply the utility of similar approaches in evaluating the anticancer potential of related compounds, including 2-(4-chlorophenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Nonlinear Optical Properties of Acetamides

Theoretical investigations into the nonlinear optical properties of crystalline acetamide structures have identified potential applications in photonic devices. This research highlights the significance of understanding the optical behavior of acetamide derivatives for their application in optical switches, modulators, and photovoltaic devices, suggesting a possible research avenue for the specific compound (Castro, Osório, Ternavisk, Napolitano, Valverde, & Baseia, 2017).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific safety data for this compound, general guidelines for handling similar organic compounds should be followed.


Future Directions

Further studies could focus on synthesizing this compound and characterizing its properties. Additionally, its potential applications, such as in pharmaceuticals or materials science, could be explored.


properties

IUPAC Name

2-(4-chlorophenyl)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-2-26-16-9-7-15(8-10-16)24-17(21-22-23-24)12-20-18(25)11-13-3-5-14(19)6-4-13/h3-10H,2,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHSYYKLZXASSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

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